

An In-depth Technical Guide to ATTO 590 Fluorescence Lifetime Measurement Applications

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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B15599883

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a fluorescent dye belonging to the rhodamine family, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^{[1][2]} These characteristics make it a versatile tool in a wide array of fluorescence-based applications, including single-molecule detection, high-resolution microscopy, and flow cytometry.^{[2][3]} A key feature of **ATTO 590** is its fluorescence lifetime of approximately 3.7 nanoseconds, which is sensitive to its molecular environment.^[1] This property makes it an ideal probe for fluorescence lifetime measurements, enabling researchers to study molecular interactions, conformational changes, and the cellular microenvironment in a quantitative manner.

This technical guide provides an in-depth overview of the applications of **ATTO 590** in fluorescence lifetime measurements, with a focus on Förster Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM). It includes detailed experimental protocols, quantitative data, and visualizations to aid researchers in designing and implementing their own experiments.

Core Properties of ATTO 590

A thorough understanding of the photophysical properties of **ATTO 590** is essential for its effective use in fluorescence lifetime applications. The key parameters are summarized in the table below.

Property	Value	Reference(s)
Absorption Maximum (λ_{abs})	593 - 594 nm	[1]
Emission Maximum (λ_{em})	622 - 624 nm	[1]
Molar Extinction Coefficient (ϵ_{max})	120,000 M ⁻¹ cm ⁻¹	[1]
Fluorescence Quantum Yield (Φ_F)	~80% in aqueous solution	[1]
Fluorescence Lifetime (τ)	~3.7 ns in aqueous solution	[1]

Applications in Fluorescence Lifetime Measurements

The sensitivity of **ATTO 590**'s fluorescence lifetime to its local environment makes it a powerful tool for various advanced fluorescence microscopy techniques.

Förster Resonance Energy Transfer (FRET)

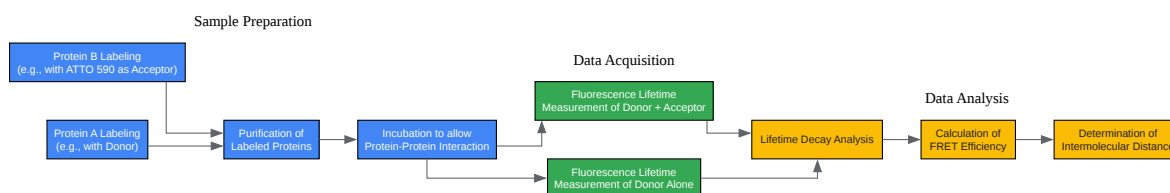
FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring molecular distances. When FRET occurs, the fluorescence lifetime of the donor fluorophore is reduced. By measuring this change in lifetime, researchers can quantify FRET efficiency and, consequently, the distance between the labeled molecules.

ATTO 590 can act as either a donor or an acceptor in FRET pairs. Its spectral properties make it a suitable partner for a variety of other fluorophores.

Donor	Acceptor	Förster Radius (R0) in Å
ATTO 550	ATTO 590	61
ATTO 565	ATTO 590	63
ATTO 590	ATTO 620	60
ATTO 590	ATTO 647N	62
ATTO 590	ATTO 680	53
mTurquoise2	ATTO 590	59

Note: The Förster radius (R0) is the distance at which FRET efficiency is 50%. These values are calculated assuming random orientation of the dye molecules and a refractive index of 1.33 for water.

The following diagram illustrates a typical workflow for a FRET experiment to study protein-protein interactions using **ATTO 590**.



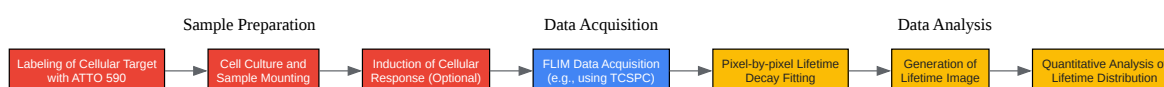
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Workflow for a protein-protein interaction FRET study.

Fluorescence Lifetime Imaging Microscopy (FLIM)

FLIM is a powerful imaging technique that creates an image based on the fluorescence lifetime of the fluorophore at each pixel. Unlike intensity-based imaging, FLIM is independent of fluorophore concentration and excitation intensity, making it a more robust and quantitative method. The fluorescence lifetime of a probe like **ATTO 590** can be affected by various environmental factors, including pH, ion concentration, viscosity, and molecular binding. This sensitivity allows FLIM to be used for a wide range of cellular sensing applications.

The diagram below outlines a general workflow for a FLIM experiment to probe the cellular microenvironment using **ATTO 590**.



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General workflow for a cellular FLIM experiment.

Detailed Experimental Protocols

Protein Labeling with **ATTO 590** NHS-Ester (Amine-reactive)

This protocol is suitable for labeling proteins with primary amine groups, such as the N-terminus or the side chain of lysine residues.[3][4]

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.
- **ATTO 590** NHS-ester.
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction buffer: 100 mM sodium bicarbonate, pH 8.3.

- Purification column (e.g., Sephadex G-25) or dialysis equipment.

Procedure:

- Prepare the protein solution: Ensure the protein is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.
- Prepare the dye stock solution: Immediately before use, dissolve the **ATTO 590** NHS-ester in DMF or DMSO to a concentration of 10 mg/mL.
- Labeling reaction:
 - Add the reaction buffer to the protein solution to a final concentration of 100 mM sodium bicarbonate.
 - Add the dye stock solution to the protein solution. A typical starting point is a 10-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or dialysis.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and 594 nm.

Oligonucleotide Labeling with **ATTO 590**

This protocol describes the labeling of an amine-modified oligonucleotide with **ATTO 590** NHS-ester.^[3]

Materials:

- Amine-modified oligonucleotide.
- **ATTO 590** NHS-ester.
- Anhydrous DMSO.

- Labeling buffer: 0.1 M sodium carbonate buffer, pH 9.0.
- Purification system (e.g., HPLC).

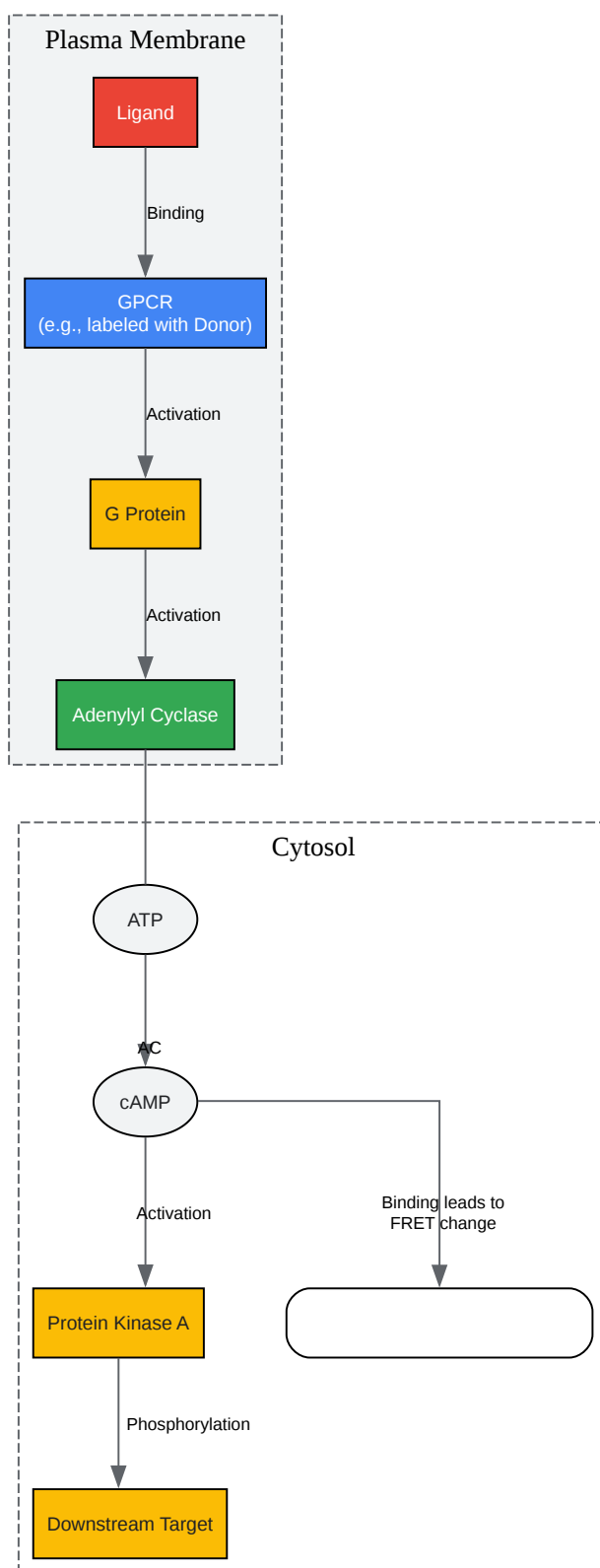
Procedure:

- Prepare the oligonucleotide solution: Dissolve the amine-modified oligonucleotide in the labeling buffer.
- Prepare the dye stock solution: Dissolve the **ATTO 590** NHS-ester in DMSO.
- Labeling reaction: Add the dye stock solution to the oligonucleotide solution and incubate at room temperature for 2-4 hours in the dark.
- Purification: Purify the labeled oligonucleotide using reverse-phase HPLC to separate the labeled product from the unlabeled oligonucleotide and free dye.

Case Study: GPCR Signaling Pathway Analysis

Fluorescence lifetime-based techniques are powerful tools for dissecting the complexities of G protein-coupled receptor (GPCR) signaling. FRET and FLIM can be used to monitor receptor dimerization, ligand binding, and the activation of downstream signaling molecules in real-time and with high spatial resolution in living cells.[\[5\]](#)[\[6\]](#)

The following diagram illustrates a simplified GPCR signaling cascade that can be studied using **ATTO 590**-based FRET biosensors. For instance, a biosensor for cAMP could be created by flanking a cAMP-binding domain with a FRET donor and **ATTO 590** as the acceptor. Binding of cAMP would induce a conformational change, altering the FRET efficiency and thus the donor's fluorescence lifetime.



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Simplified GPCR signaling pathway amenable to FRET analysis.

Quantitative Data Summary

The fluorescence lifetime of **ATTO 590** can be influenced by its environment. The following table summarizes some reported lifetime values in different contexts.

Environment	Fluorescence Lifetime (ns)	Reference(s)
Aqueous Buffer	~3.7	[1]
Ethanol	Not specified, but quantum yield is higher (90%)	
Conjugated to Tryptophan (exciplex formation)	5.6	

Note: The fluorescence lifetime can vary depending on the specific conjugation site and the local environment of the dye on the biomolecule.

Conclusion

ATTO 590 is a robust and versatile fluorescent probe for a variety of fluorescence lifetime-based applications. Its favorable photophysical properties, including a long fluorescence lifetime and high quantum yield, make it an excellent choice for quantitative studies of molecular interactions and cellular processes. By leveraging FRET and FLIM techniques with **ATTO 590**, researchers in cell biology, drug discovery, and related fields can gain deeper insights into the dynamic nature of biological systems. The detailed protocols and data provided in this guide serve as a valuable resource for designing and executing successful experiments using this powerful fluorescent tool.

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